molecular formula C26H26O6 B1675624 LY-2300559 CAS No. 889116-06-7

LY-2300559

Cat. No.: B1675624
CAS No.: 889116-06-7
M. Wt: 434.5 g/mol
InChI Key: DWQVYDLTPMGYNE-DEOSSOPVSA-N
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Description

LY-2300559 is a small molecule drug that has been investigated for its potential in preventing migraine headaches. It acts as an agonist of metabotropic glutamate receptor 2 (mGluR2) and an antagonist of cysteinyl leukotriene receptor 1 (CysLTR1) .

Preparation Methods

The synthesis of LY-2300559 involves several steps, typically starting with the preparation of the mother liquor. For instance, 2 mg of the drug can be dissolved in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor concentration of 40 mg/mL . Industrial production methods may involve similar steps but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

LY-2300559 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include DMSO, ethanol, and other solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the diphenylmethane moiety.

Comparison with Similar Compounds

Properties

CAS No.

889116-06-7

Molecular Formula

C26H26O6

Molecular Weight

434.5 g/mol

IUPAC Name

3-[(S)-[4-[(4-acetyl-3-hydroxy-2-propylphenoxy)methyl]phenyl]-hydroxymethyl]benzoic acid

InChI

InChI=1S/C26H26O6/c1-3-5-22-23(13-12-21(16(2)27)25(22)29)32-15-17-8-10-18(11-9-17)24(28)19-6-4-7-20(14-19)26(30)31/h4,6-14,24,28-29H,3,5,15H2,1-2H3,(H,30,31)/t24-/m0/s1

InChI Key

DWQVYDLTPMGYNE-DEOSSOPVSA-N

SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)[C@@H](C3=CC(=CC=C3)C(=O)O)O

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCC2=CC=C(C=C2)C(C3=CC(=CC=C3)C(=O)O)O

Appearance

Solid powder

889116-06-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY-2300559;  LY2300559;  LY 2300559

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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